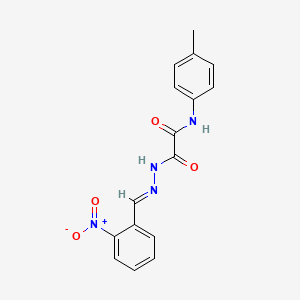![molecular formula C22H16BrClN2OS2 B12019784 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12019784.png)
2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-(4-chlorophényl)-2-[(4-bromobenzyl)sulfanyl] est un composé organique complexe doté d'une structure unique qui comprend des atomes de brome, de chlore, de soufre et d'azote
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-(4-chlorophényl)-2-[(4-bromobenzyl)sulfanyl] implique généralement plusieurs étapes :
Formation du noyau thieno[2,3-d]pyrimidin-4-one : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe 4-bromobenzyl : Ceci est réalisé par une réaction de substitution nucléophile où un halogénure de bromobenzyl réagit avec un groupe thiol.
Fixation du groupe 4-chlorophényl : Cette étape implique le couplage d'un dérivé chlorophényl avec la structure principale.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté optimale. Cela pourrait inclure l'utilisation de catalyseurs, de conditions de température et de pression contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : L'atome de soufre du composé peut subir une oxydation pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes nitro, s'ils sont présents, peuvent être réduits en amines.
Substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Amines, thiols, alcools.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie médicinale : Elle peut servir de composé chef de file pour le développement de nouveaux médicaments en raison de sa structure unique et de son activité biologique potentielle.
Science des matériaux : Les propriétés électroniques uniques du composé pourraient être exploitées pour une utilisation dans l'électronique organique ou comme composant dans des matériaux avancés.
Recherche biologique : Elle pourrait être utilisée comme sonde pour étudier divers processus biologiques ou comme outil en biologie chimique.
5. Mécanisme d'action
Le mécanisme d'action de ce composé dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité. La présence d'atomes de brome et de chlore pourrait améliorer son affinité de liaison à certaines cibles biologiques.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms could enhance its binding affinity to certain biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-(4-méthylphényl)-2-[(4-bromobenzyl)sulfanyl]
- 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-(4-fluorophényl)-2-[(4-bromobenzyl)sulfanyl]
Unicité
La combinaison unique d'atomes de brome, de chlore et de soufre dans la 4-oxo-3,5,6,7-tétrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-(4-chlorophényl)-2-[(4-bromobenzyl)sulfanyl] la distingue des composés similaires. Cette structure unique peut conférer des propriétés électroniques et des activités biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C22H16BrClN2OS2 |
|---|---|
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
10-[(4-bromophenyl)methylsulfanyl]-11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H16BrClN2OS2/c23-14-6-4-13(5-7-14)12-28-22-25-20-19(17-2-1-3-18(17)29-20)21(27)26(22)16-10-8-15(24)9-11-16/h4-11H,1-3,12H2 |
Clé InChI |
RRIGNWSKKBEKAP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)
![(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019714.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)

![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)
![3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12019745.png)
![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019766.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019771.png)
![N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12019773.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)

![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)
![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)
